Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate
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Overview
Description
Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate, also known as TBC, is a carbamate compound that has been widely used in scientific research. It is a white crystalline solid that has a molecular formula of C12H19NO2 and a molecular weight of 209.29 g/mol. TBC has been found to have a variety of applications in the field of chemistry and biology, including as a reagent for organic synthesis and as a potential therapeutic agent for various diseases.
Mechanism Of Action
The exact mechanism of action of Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate is not fully understood. However, studies have suggested that Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has been found to have a variety of biochemical and physiological effects. Studies have shown that Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine and other neurotransmitters in the brain. Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has also been found to have antioxidant properties, which may help to protect neurons from oxidative stress. In addition, Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has been found to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages And Limitations For Lab Experiments
Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has several advantages as a reagent for organic synthesis. It is relatively easy to synthesize and is stable under a variety of conditions. Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate is also relatively inexpensive and can be easily obtained from commercial sources. However, Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has some limitations as a reagent for organic synthesis. It can be toxic and may require special handling and disposal procedures. In addition, Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate may not be suitable for all types of reactions and may require the use of additional reagents or catalysts.
Future Directions
There are several future directions for research on Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate. One potential direction is the investigation of Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate as a potential therapeutic agent for various diseases. Studies have shown that Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has the potential to inhibit the growth of cancer cells and to protect neurons from oxidative stress, making it a promising candidate for further research. Another potential direction is the development of new methods for synthesizing Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate and related compounds. Advances in synthetic methods could lead to the development of new drugs and materials with a wide range of applications.
Synthesis Methods
Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate can be synthesized through a variety of methods, including the reaction of tert-butyl chloroformate with penta-2,4-dien-1-amine or the reaction of tert-butyl isocyanate with penta-2,4-dien-1-amine. The reaction typically takes place in an organic solvent, such as dichloromethane or diethyl ether, and is catalyzed by a base, such as triethylamine or sodium bicarbonate.
Scientific Research Applications
Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has been widely used in scientific research as a reagent for organic synthesis. It has been found to be a useful reagent for the synthesis of various compounds, including beta-lactams, carbamates, and ureas. Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has also been investigated as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has the potential to inhibit the growth of cancer cells and to protect neurons from oxidative stress.
properties
CAS RN |
134078-61-8 |
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Product Name |
Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate |
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-7H,1,8H2,2-4H3,(H,11,12)/b7-6- |
InChI Key |
WMOXWVRJMDXJKS-SREVYHEPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C\C=C |
SMILES |
CC(C)(C)OC(=O)NCC=CC=C |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CC=C |
synonyms |
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (Z)- (9CI) |
Origin of Product |
United States |
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